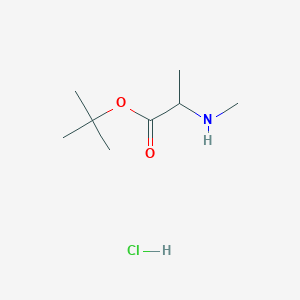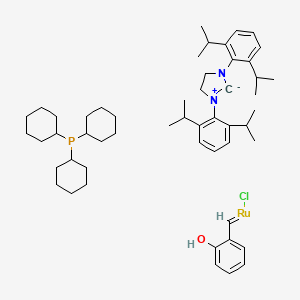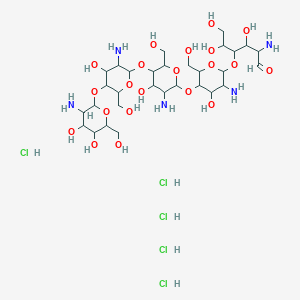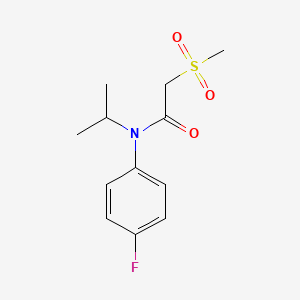
Flufenacet-methylsulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flufenacet-methylsulfone is a metabolite of flufenacet, a selective herbicide used to control grasses and broad-leaved weeds. It is moderately soluble in water and has a molecular formula of C12H16FNO3S . This compound is known for its role in agricultural applications, particularly in weed management.
Preparation Methods
The preparation of flufenacet-methylsulfone involves several synthetic routes. One common method includes the reaction of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions . Industrial production methods often involve the use of solvents and catalysts to facilitate the reaction and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Flufenacet-methylsulfone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This reaction can occur with halogens or other nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Flufenacet-methylsulfone has several scientific research applications:
Medicine: While not directly used in medicine, its study helps in understanding the metabolic pathways of similar compounds.
Mechanism of Action
Flufenacet-methylsulfone exerts its effects by inhibiting the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell membrane integrity and function, leading to the death of the targeted weeds . The molecular targets include enzymes involved in fatty acid elongation pathways, and the compound’s action is mediated through enhanced glutathione transferase activity in resistant weed populations .
Comparison with Similar Compounds
Flufenacet-methylsulfone can be compared with other herbicide metabolites such as:
Diflufenican: Another herbicide used for broad-leaved weed control.
Metribuzin: Known for its use in controlling a wide range of weeds in various crops.
This compound is unique due to its specific action on very-long-chain fatty acid synthesis and its role in understanding herbicide resistance mechanisms .
Properties
Molecular Formula |
C12H16FNO3S |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methylsulfonyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H16FNO3S/c1-9(2)14(12(15)8-18(3,16)17)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
QLEUWYMFZWRAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)
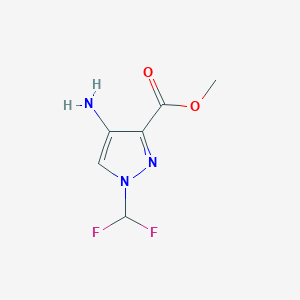
![Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-](/img/structure/B12307343.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12307344.png)
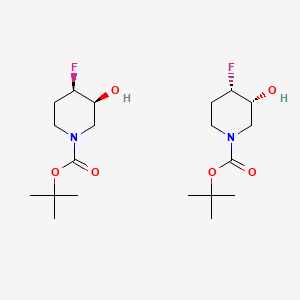
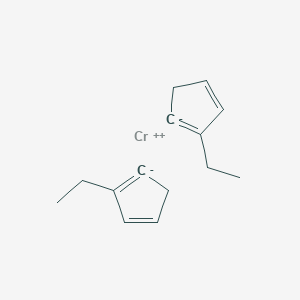
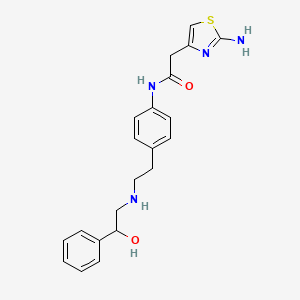

![2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine](/img/structure/B12307386.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B12307409.png)
